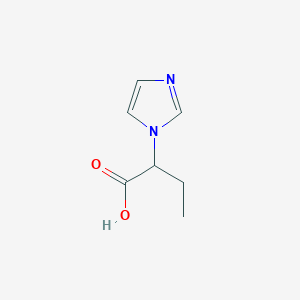

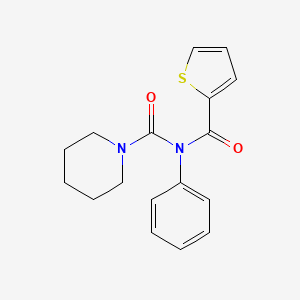

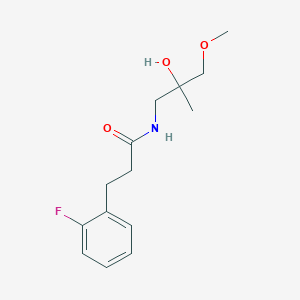

(3r,5r,7r)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis

Techniques like X-ray crystallography and NMR spectroscopy are often used to determine the 3D structure of a molecule. Computational methods can also be used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and reactivity. Computational methods and experimental techniques can be used to determine these properties .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Adamantane Derivatives

The development of methods for the selective oxidative cleavage and cyclization of adamantane, leading to the synthesis of bicyclo[3.3.1]nonane and oxaadamantane derivatives, showcases the versatility of adamantane for chemical transformations (Krasutsky et al., 2000). Furthermore, the synthesis of new polyamides containing adamantyl and diamantyl moieties reveals the potential of adamantane derivatives in polymer science for creating materials with enhanced mechanical and thermal properties (Y. Chern, Hann-Chyan Shiue, & S. Kao, 1998).

Medicinal Chemistry Applications

In medicinal chemistry, the convergent, scalable synthesis of adamantane 11-β-hydroxysteroid dehydrogenase-1 inhibitors demonstrates the importance of adamantane derivatives in drug development, highlighting their potential as therapeutic agents (C. Becker et al., 2008). The exploration of N-(R)-2-(1-adamantyl)-1H-benzimidazole-5(6)-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives further exemplifies the role of adamantane in creating novel compounds with potential biological activities (Marina Soselia et al., 2020).

Advanced Materials and Supramolecular Chemistry

Adamantane-type cardo polyamides showcase the potential of adamantane derivatives in designing high-performance polymers with excellent solubility, mechanical strength, and thermal stability (D. Liaw, Been-Yang Liaw, & Chao-Yi Chung, 1999). The study of bridgehead-functionalized adamantanes in supramolecular chemistry, such as the failure of supramolecular synthons, provides insights into the structural and bonding characteristics of adamantane derivatives, impacting the design of molecular assemblies and materials (I. Boldog et al., 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c18-14(17-9-16(19)1-2-20-10-16)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-13,19H,1-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTCFMZJEMDSIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)C23CC4CC(C2)CC(C4)C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2564861.png)

![N-(1-cyanopropyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2564866.png)

![1-(2,6-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2564874.png)

![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2564876.png)

![N~1~-(5-fluoro-2-methylphenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2564878.png)

![(2Z)-4-{[3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2564879.png)